2,4-Dichloro-5,7-difluoro-3-methylquinoline

Overview

Description

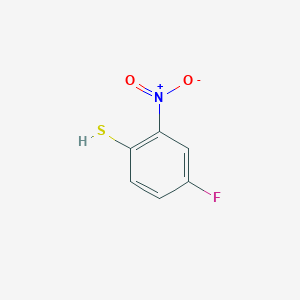

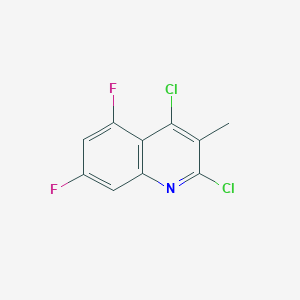

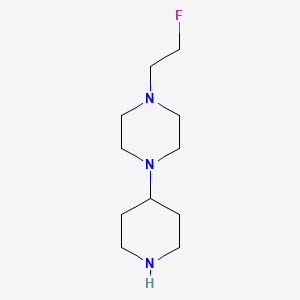

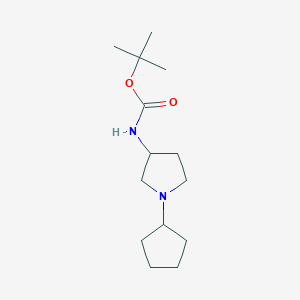

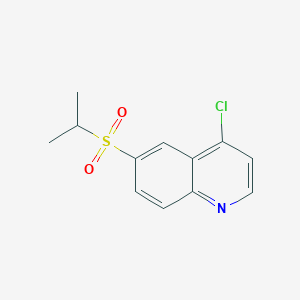

2,4-Dichloro-5,7-difluoro-3-methylquinoline, also known as DCDFMQ, is a heterocyclic organic compound consisting of a quinoline ring with two chloro, two fluoro, and one methyl substituent. Its CAS Number is 1259439-39-8 and its molecular weight is 248.06 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H5Cl2F2N/c1-4-9(11)8-6(14)2-5(13)3-7(8)15-10(4)12/h2-3H,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Chloroquine and Derivatives in Disease Management

Chloroquine (CQ) and its derivatives, structured around the quinoline scaffold, have been extensively researched for their antimalarial properties and potential repurposing for managing various diseases. These compounds demonstrate intriguing biochemical properties that justify their investigation for therapeutic applications beyond malaria. Efforts to repurpose these compounds have predominantly focused on racemic CQ, without exploring the specific benefits of its enantiomers, which might offer additional advantages in disease treatment. The exploration of other antimalarials and structural analogs is suggested to fully leverage the value of the 4-aminoquinoline class for potential use in cancer therapy and other diseases (Njaria, Okombo, Njuguna, & Chibale, 2015).

BODIPY-Based Materials for Organic Optoelectronics

Research into BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene)-based materials highlights their utility in organic optoelectronics, including their application in organic light-emitting diodes (OLEDs). These materials have emerged as promising platforms for sensors, organic thin-film transistors, and organic photovoltaics. The review covers significant developments in the structural design and synthesis of BODIPY-based semiconductors for OLED applications, suggesting potential for future exploration in near-IR emitters and other optoelectronic devices (Squeo & Pasini, 2020).

Tetrahydroisoquinolines in Drug Discovery

The therapeutic potential of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives has been explored across a range of medical applications, including cancer, malaria, CNS disorders, and metabolic diseases. These compounds, recognized as "privileged scaffolds" in drug discovery, have been the subject of patents for various therapeutic activities. Their role in anticancer antibiotics and as endogenous agents in preventing Parkinsonism in mammals underscores the versatility and promise of THIQ derivatives in therapeutic innovation (Singh & Shah, 2017).

Environmental and Toxicological Studies of 2,4-D Herbicide

Investigations into the environmental fate, toxicology, and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D) aim to understand its impact on ecosystems and human health. Despite its widespread use in agriculture, concerns about its toxicity to non-target organisms and potential for environmental contamination have prompted detailed studies. These studies focus on occupational risk, neurotoxicity, resistance, and impacts on non-target species, providing critical insights into the safe use and management of 2,4-D in agricultural practices (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that quinoline derivatives have been known to interact with various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .

Mode of Action

Quinoline derivatives, in general, are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .

Biochemical Pathways

Quinoline derivatives have been known to impact various biochemical pathways, leading to a range of downstream effects .

Result of Action

Quinoline derivatives are known to have a variety of effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5,7-difluoro-3-methylquinoline plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions, which can influence the compound’s overall biochemical activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it may impact the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in apoptosis, leading to changes in cell survival and death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity or altering gene expression without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell can determine its overall biochemical and cellular effects .

properties

IUPAC Name |

2,4-dichloro-5,7-difluoro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F2N/c1-4-9(11)8-6(14)2-5(13)3-7(8)15-10(4)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWGALDZWMKKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

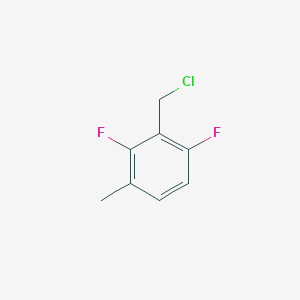

CC1=C(C2=C(C=C(C=C2F)F)N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride](/img/structure/B1444704.png)

![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)